molecular formula C8H11Cl2N B139149 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride CAS No. 73590-93-9

2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride

Cat. No. B139149
CAS RN: 73590-93-9
M. Wt: 192.08 g/mol
InChI Key: KTCKCIHKYBTWLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride and its derivatives has been approached through different pathways. One method involves the N-oxidation of 2,3-lutidine, followed by a series of reactions including methylation, oxidation, and chlorination to produce 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, which is a related intermediate . Another synthesis route starts from 2,3,5-trimethylpyridine and involves N-oxidation, nitration, methoxylation, acylation, and hydrolysis, followed by chlorination with SOCl2 to yield the title compound with an overall yield of 63.6% . Improvements on the synthesis have been made using a POCl3/CH2Cl2/Et3N system, which offers a highly selective chlorination from 2-methylpyridine N-oxide under mild conditions .

Molecular Structure Analysis

The molecular structure of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride derivatives has been elucidated using various spectroscopic techniques. For instance, the structure of related compounds synthesized from 2-(chloromethyl)-pyridine derivatives has been confirmed through crystallography, showing weak hydrogen-bonding interactions and crystallizing in different space groups depending on the substituents .

Chemical Reactions Analysis

The reactivity of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride has been explored in the synthesis of various derivatives. For example, its reaction with 1-(4-chloro-phenyl)imidazole-2-thione in the presence of sodium methoxide afforded methylsulphinyl derivatives . Additionally, the reaction of 2-chloromethylpyridine with pyridine has been used to obtain 1-(2′-pyridylmethyl)-pyridinium chlorides, which are further processed to yield 1-methyl-2-pyridones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride and its derivatives are inferred from their synthesis and molecular structure. The green metrics assessment of the synthesis process indicates that certain steps, such as the oxidation of thiomethyl pyridine-N-oxide, are associated with low waste generation, suggesting an environmentally friendly approach . The crystallographic data provide insights into the solid-state properties, including unit cell parameters and hydrogen-bonding patterns, which are crucial for understanding the compound's behavior in different environments .

Scientific Research Applications

Synthesis and Chemical Properties

2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride has been studied for its utility in various chemical syntheses. For instance, Dai Gui (2004) demonstrated the synthesis of this compound from 2,3,5-trimethylpyridine with a 63.6% overall yield, highlighting its potential in complex chemical processes (Dai Gui, 2004). Similarly, Xia Liang (2007) synthesized 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine using a POCl3/CH2Cl2/Et3N system, emphasizing its effectiveness under mild conditions (Xia Liang, 2007).

Applications in Complex Reactions

The compound is also instrumental in more complex reactions. S. Nogai and H. Schmidbaur (2004) studied its role in the dehydrogenative Ga-Ga coupling in gallium hydride complexes, revealing its utility in advanced organometallic chemistry (S. Nogai & H. Schmidbaur, 2004).

Pharmaceutical and Medicinal Chemistry

In pharmaceutical research, this compound is used as an intermediate. N. Venugopal et al. (2012) developed and validated a method for the quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride as a genotoxic impurity in pantoprazole, an active pharmaceutical ingredient (N. Venugopal et al., 2012).

Material Science and Engineering

In materials science, its derivatives have been explored for various applications. For example, research by M. Anderson and A. W. Johnson (1966) on the base-catalysed reaction of its derivatives demonstrates its versatility in creating new materials (M. Anderson & A. W. Johnson, 1966).

Safety And Hazards

2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing dusts or mists, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

2-(chloromethyl)-3,5-dimethylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-6-3-7(2)8(4-9)10-5-6;/h3,5H,4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCKCIHKYBTWLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)CCl)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611856
Record name 2-(Chloromethyl)-3,5-dimethylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride

CAS RN

73590-93-9
Record name 2-(Chloromethyl)-3,5-dimethylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
X Liu, H Xu, R Sun, X Li, B Hu, C Hu - Lat. Am. J. Pharm, 2015 - researchgate.net
El control de impurezas es un factor clave para la calidad de los medicamentos. El estudio de impurezas es útil para optimizar el proceso de producción y mejorar la calidad de los …
Number of citations: 2 www.researchgate.net
GM Reddy, V Prasada Raju, JM Babu… - Synthetic …, 2008 - Taylor & Francis
Tenatoprazole (Ulsacare ® ) is a recently developed antiulcerative drug used for the treatment of both erosive and nonerosive gastroesophageal reflux disease. During the bulk …
Number of citations: 1 www.tandfonline.com
TC Kühler, M Swanson, V Shcherbuchin… - Journal of medicinal …, 1998 - ACS Publications
A relationship between the structure of 21 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles (6) and their anti Helicobacter pylori activity expressed as minimum bactericidal concentration (…
Number of citations: 104 pubs.acs.org
ZT Liu, X Meng, SM Fang, LZ Wang, ZZ Wang, G Yang… - Chemical Papers, 2020 - Springer
During drug synthesis, control of impurities is very important to get high-qualified drugs. A number of studies have devoted to synthesize the impurities and study the structures to …
Number of citations: 0 link.springer.com

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